molecular formula C16H23NO6 B12283382 N-Boc-3,5-dimethoxy-D-phenylalanine

N-Boc-3,5-dimethoxy-D-phenylalanine

Cat. No.: B12283382
M. Wt: 325.36 g/mol
InChI Key: UXDUTJCMSPPINN-CYBMUJFWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-3,5-dimethoxy-D-phenylalanine generally involves the protection of the amino group of 3,5-dimethoxy-D-phenylalanine with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium hydroxide (NaOH) in an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions: N-Boc-3,5-dimethoxy-D-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Boc-3,5-dimethoxy-D-phenylalanine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.

    Biology: Studied for its potential role in protein engineering and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of N-Boc-3,5-dimethoxy-D-phenylalanine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • N-Boc-3,4-dimethoxy-L-phenylalanine
  • N-Boc-3,5-difluoro-L-phenylalanine
  • N-Boc-3,5-dimethoxy-L-phenylalanine

Comparison: N-Boc-3,5-dimethoxy-D-phenylalanine is unique due to its specific substitution pattern on the phenyl ring and the presence of the Boc protecting group. This makes it particularly useful in peptide synthesis and as an intermediate in organic synthesis .

Properties

Molecular Formula

C16H23NO6

Molecular Weight

325.36 g/mol

IUPAC Name

(2R)-3-(3,5-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C16H23NO6/c1-16(2,3)23-15(20)17-13(14(18)19)8-10-6-11(21-4)9-12(7-10)22-5/h6-7,9,13H,8H2,1-5H3,(H,17,20)(H,18,19)/t13-/m1/s1

InChI Key

UXDUTJCMSPPINN-CYBMUJFWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC(=C1)OC)OC)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)OC)OC)C(=O)O

Origin of Product

United States

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